

JNJ-632 solubility and preparation in DMSO for experiments

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Compound of Interest

Compound Name: JNJ-632

Cat. No.: B608240

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Application Notes and Protocols for JNJ-7706621

Product Name: JNJ-7706621 (Also known as **JNJ-632**)

Chemical Name: 4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide

Molecular Formula: $C_{15}H_{12}F_2N_6O_3S$ [1][2][3]

Molecular Weight: 394.36 g/mol [1][2][3]

Description: JNJ-7706621 is a potent, cell-permeable, dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[4] It demonstrates high potency for CDK1 and CDK2 and also significantly inhibits Aurora A and Aurora B.[5][6] This compound has been shown to induce cell cycle arrest, endoreduplication, and apoptosis in various tumor cell lines, making it a valuable tool for cancer research and drug development.[4][7]

Quantitative Data Summary

Solubility Data

It is crucial to use fresh, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can significantly reduce the solubility of JNJ-7706621.[5]

Solvent	Solubility (25°C)	Molar Equivalent
DMSO	79 mg/mL[1][5]	200.32 mM[1][5]
Ethanol	3 mg/mL	7.61 mM
Water	Insoluble[5]	-

Inhibitory Activity (IC₅₀)

JNJ-7706621 exhibits potent inhibitory activity against several key cell cycle kinases.

Target Kinase	IC ₅₀ (nM)
CDK1	9[5][6]
CDK2	4[5]
Aurora A	11[6]
Aurora B	15[6]

Cell-Based Proliferation Inhibition (IC₅₀)

The compound shows broad anti-proliferative activity across various human cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (nM)
HeLa	Cervical Cancer	284[6]
HCT116	Colon Carcinoma	254[6]
A375	Malignant Melanoma	447[6]
PC3	Prostate Adenocarcinoma	120[5]

Experimental Protocols

Preparation of JNJ-7706621 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of JNJ-7706621 in DMSO for in vitro experiments.

Materials:

- JNJ-7706621 powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

Procedure:

- **Weighing:** Carefully weigh the desired amount of JNJ-7706621 powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 253.6 μ L of DMSO to 1 mg of JNJ-7706621).
- **Dissolution:** Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.^{[8][9]} Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).^{[5][6]}

Note on Sterility: DMSO is inherently bactericidal, so filtration of a 100% DMSO stock solution is generally not required.^[10] Ensure all handling is performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

Procedure:

- **Thaw Stock:** Thaw a single aliquot of the JNJ-7706621 DMSO stock solution at room temperature.
- **Serial Dilution (Recommended):** Perform a stepwise dilution of the stock solution into your complete cell culture medium to achieve the final desired experimental concentrations (e.g., 1 nM - 10 μ M).^[1] This gradual dilution helps prevent precipitation of the compound.^[8]
- **Final DMSO Concentration:** Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% (preferably $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.^[8]^[9]
- **Control Group:** Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.^[8]
- **Immediate Use:** Use the prepared working solutions immediately for cell treatment.

Cell Proliferation Assay Protocol ([¹⁴C]-Thymidine Incorporation)

This protocol outlines a method to determine the anti-proliferative effects of JNJ-7706621 by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.^[1]^[5]

Materials:

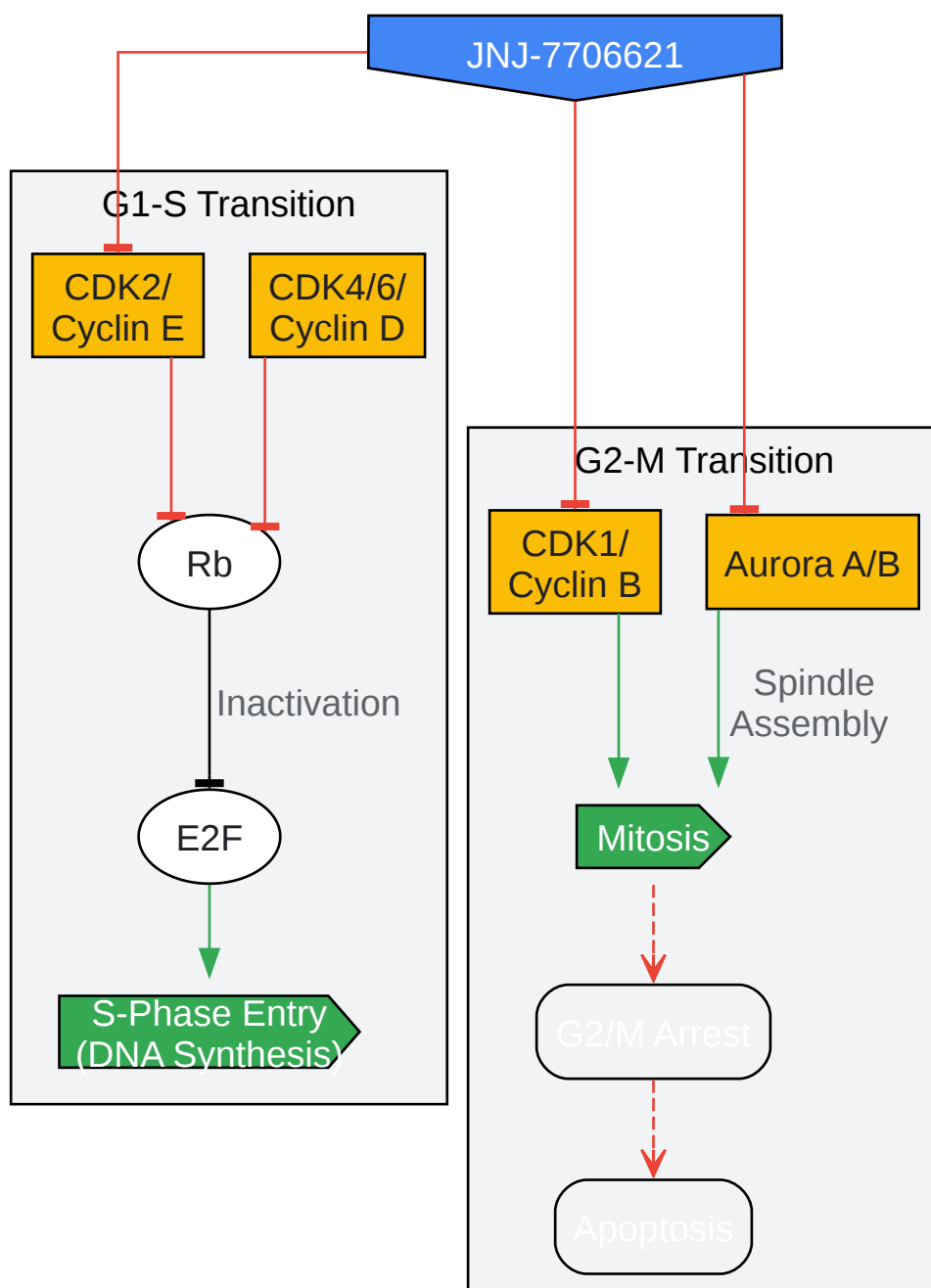
- 96-well scintillating microplates (e.g., CytoStar-T)
- Complete cell culture medium
- Trypsin-EDTA
- JNJ-7706621 working solutions
- [¹⁴C]-Methyl Thymidine
- Phosphate-Buffered Saline (PBS)
- Scintillation counter (e.g., Packard TopCount)

Procedure:

- Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in a 96-well scintillating microplate in a volume of 100 μ L of complete medium.[1][5]
- Initial Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[5]
- Compound Treatment: Add 1 μ L of the JNJ-7706621 working solutions to the respective wells.[5]
- [¹⁴C]-Thymidine Addition: Prepare a solution of [¹⁴C]-Methyl Thymidine in complete medium. Add 0.2 μ Ci to each well in a volume of 20 μ L.[5]
- Co-incubation: Incubate the plate for an additional 24-48 hours at 37°C.[1][5]
- Washing: Discard the supernatant and wash the wells twice with 200 μ L of PBS per well.[5]
- Plate Preparation for Reading: Add 200 μ L of PBS to each well. Seal the top of the plate with a transparent sealer and the bottom with a white backing sealer.[5]
- Quantification: Quantify the amount of incorporated [¹⁴C]-thymidine using a scintillation counter.[5]
- Data Analysis: Analyze the data to determine the percent inhibition of cell proliferation and calculate the IC₅₀ value for JNJ-7706621.

Visualizations

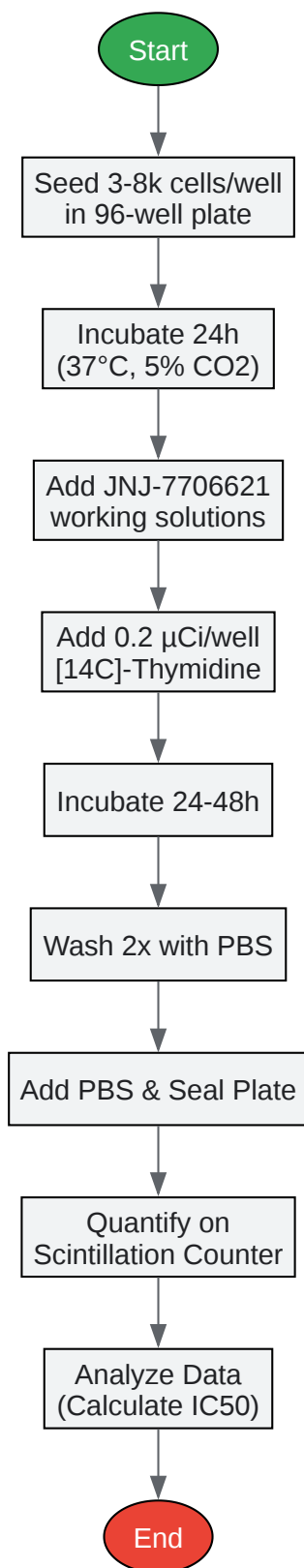
Signaling Pathway of JNJ-7706621



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Caption: Mechanism of action for JNJ-7706621, targeting CDKs and Aurora kinases to induce cell cycle arrest.

Experimental Workflow: Cell Proliferation Assay



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Caption: Workflow for the $[^{14}\text{C}]$ -Thymidine incorporation-based cell proliferation assay.

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